4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is a heterocyclic compound that features a fused pyrazolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide involves the rhodium-catalyzed asymmetric reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines. This method achieves high enantioselectivity, with enantiomeric excesses of up to 98% . Another approach involves the iridium-catalyzed asymmetric hydrogenation of heteroaromatics with multiple nitrogen atoms, which also provides an efficient route to this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, often utilizing transition metal catalysts such as rhodium or iridium to achieve the desired enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the nitrogen atoms are present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of various enzymes.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in the case of BTK inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its therapeutic effects . The pathways involved often include signal transduction pathways that are critical for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxamide: Another compound with a similar core structure but different functional groups.
7-Substituted pyrazolo[1,5-a]pyrimidines: These compounds have various substituents at the 7-position, which can alter their biological activities.
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its high enantioselectivity and its ability to form stable complexes with various biological targets. This makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H11N5 |
---|---|
Molecular Weight |
165.20 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide |
InChI |
InChI=1S/C7H11N5/c8-6(9)5-4-11-12-3-1-2-10-7(5)12/h4,10H,1-3H2,(H3,8,9) |
InChI Key |
OJTHDRILYKZPON-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C(=N)N |
Origin of Product |
United States |
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